molecular formula C10H10Cl2O2 B8743860 1-(3,5-Dichloro-2-hydroxyphenyl)-2-methylpropan-1-one

1-(3,5-Dichloro-2-hydroxyphenyl)-2-methylpropan-1-one

Cat. No. B8743860
M. Wt: 233.09 g/mol
InChI Key: ROHIXAFYLJBHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476194B2

Procedure details

Methyl-3,5-dichlorosalicylate (prepared according to Ahmed et al., Medicinal Chemistry 2008, 4, 298-308, which is expressly incorporated by reference herein; 2.0 g, 9.0 mmol) was dissolved in dry THF (30 mL), cooled to −40° C. and treated in portions with isopropyl magnesium chloride, 2.0 M in THF; 10 mL, 20 mmol). The mixture was stirred at −20 to −40° C. for 45 min, warmed to 25° C. and stirred for 4 h. The excess reagent was quenched by addition of satd NH4Cl (10 mL). The mixture was diluted with EtOAc (50 mL) and the pH was adjusted to ˜1 by addition of 1 M HCl. The organic phase was washed with satd NaCl solution (20 mL), dried (Na2SO4) and evaporated. The residue was purified by reverse-phase high-performance liquid chromatography (RP-HPLC) with 70% acetonitrile to give the purified ketone (1.1 g): mp: 102-104° C. 1H NMR (400 MHz, CDCl3) δ 7.69 (d, J=2.5 Hz, 1H), 7.57 (d, J=2.4 Hz, 1H), 3.54 (dt, J=13.6, 6.8 Hz, 1H), 1.26 (d, J=6.8 Hz, 6H); EIMS m/z 232.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:13])[C:4]1[C:5](=[C:7]([Cl:12])[CH:8]=[C:9]([Cl:11])[CH:10]=1)[OH:6].[CH:14]([Mg]Cl)([CH3:16])[CH3:15]>C1COCC1>[Cl:12][C:7]1[C:5]([OH:6])=[C:4]([C:3](=[O:13])[CH:14]([CH3:16])[CH3:15])[CH:10]=[C:9]([Cl:11])[CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C=1C(O)=C(C=C(C1)Cl)Cl)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −20 to −40° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to 25° C.
STIRRING
Type
STIRRING
Details
stirred for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The excess reagent was quenched by addition of satd NH4Cl (10 mL)
ADDITION
Type
ADDITION
Details
The mixture was diluted with EtOAc (50 mL)
ADDITION
Type
ADDITION
Details
the pH was adjusted to ˜1 by addition of 1 M HCl
WASH
Type
WASH
Details
The organic phase was washed with satd NaCl solution (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by reverse-phase high-performance liquid chromatography (RP-HPLC) with 70% acetonitrile

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC=1C(=C(C=C(C1)Cl)C(C(C)C)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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